VUF 11222
Overview
Description
VUF 11222: is a high-affinity non-peptide agonist of the chemokine receptor CXCR3. This compound is primarily used in scientific research to study inflammation and related biological processes .
Mechanism of Action
Target of Action
The primary target of VUF 11222 is the CXCR3 receptor . CXCR3 is a G-protein coupled receptor that plays a crucial role in the immune response, particularly in the context of inflammation .
Mode of Action
This compound acts as a non-peptide-like agonist for the CXCR3 receptor . As an agonist, it binds to the receptor and activates it, triggering a series of intracellular events.
Biochemical Pathways
The activation of the CXCR3 receptor by this compound can lead to various downstream effects, primarily related to the immune response and inflammation . .
Pharmacokinetics
It is soluble to 100 mm in dmso and to 10 mm in ethanol with gentle warming , which may influence its bioavailability and distribution.
Result of Action
The activation of the CXCR3 receptor by this compound can lead to a modulation of the immune response, particularly in the context of inflammation . The specific molecular and cellular effects would depend on the context of the immune response and the specific cells involved.
Biochemical Analysis
Biochemical Properties
VUF 11222 plays a significant role in biochemical reactions. It interacts with the CXCR3 chemokine receptor, which is prominently expressed in inner retinal astrocytes and ganglion cells . The nature of these interactions is characterized by high affinity binding .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the CXCR3 chemokine receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the CXCR3 chemokine receptor . This can lead to changes in gene expression and can influence enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the CXCR3 chemokine receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with the CXCR3 chemokine receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of VUF 11222 involves the formation of a biaryl structure with a bromine and iodine substituent. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: : VUF 11222 primarily undergoes substitution reactions due to the presence of halogen atoms (bromine and iodine) in its structure .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of this compound include dimethyl sulfoxide (DMSO) and ethanol. The compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM with gentle warming .
Major Products: : The major products formed from the reactions of this compound depend on the specific conditions and reagents used. the primary focus is on maintaining the integrity of the biaryl structure while modifying the functional groups .
Scientific Research Applications
Chemistry: : VUF 11222 is used as a tool compound to study the modulation of peptide receptor function, particularly in the context of chemokine receptors .
Biology: : In biological research, this compound is utilized to investigate the role of CXCR3 in various inflammatory processes. It helps in understanding the signaling pathways and cellular responses mediated by this receptor .
Medicine: : Although not used directly in clinical settings, this compound aids in preclinical studies to explore potential therapeutic targets for inflammatory diseases .
Industry: : The compound is primarily used in research and development within the pharmaceutical industry to develop new anti-inflammatory drugs .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to VUF 11222 include other CXCR3 agonists and antagonists, such as Balixafortide and Plerixafor .
Uniqueness: : this compound is unique due to its high affinity and specificity for the CXCR3 receptor. Unlike peptide-based agonists, this compound is a non-peptide compound, which offers advantages in terms of stability and ease of synthesis .
Properties
IUPAC Name |
[4-(2-bromophenyl)phenyl]methyl-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-dimethylazanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31BrN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXWHYDKYNWDKJ-IUQUCOCYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.